molecular formula C21H25N5O B3822710 N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline

N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline

Cat. No.: B3822710
M. Wt: 363.5 g/mol
InChI Key: GBOGDJICIXEZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 41-8543 and is a potent inhibitor of soluble guanylate cyclase (sGC).

Mechanism of Action

The mechanism of action of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline involves the inhibition of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the synthesis of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in the cardiovascular system. By inhibiting sGC, this compound reduces the levels of cGMP, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its vasodilatory effect, it has also been shown to have anti-inflammatory properties. It can also inhibit platelet aggregation and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline is its potent vasodilatory effect, which makes it a useful tool for studying the cardiovascular system. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline. One area of research is the development of new drugs based on this compound for the treatment of hypertension and other cardiovascular diseases. Another area of research is the study of the anti-inflammatory and antioxidant properties of this compound, which could lead to the development of new treatments for inflammatory diseases. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop methods for minimizing its toxicity in lab experiments.

Scientific Research Applications

N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cardiovascular research. It has been shown to have a potent vasodilatory effect and can be used as a potential treatment for hypertension.

Properties

IUPAC Name

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-15-7-6-8-16(2)19(15)26-20(23-24-25-26)21(13-4-5-14-21)22-17-9-11-18(27-3)12-10-17/h6-12,22H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOGDJICIXEZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline
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N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline
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N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline
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N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline
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N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline

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